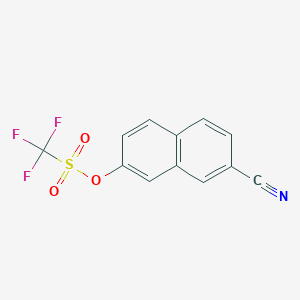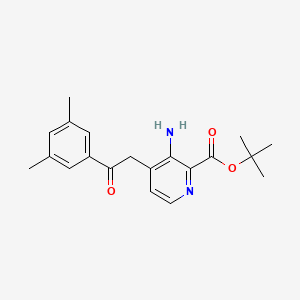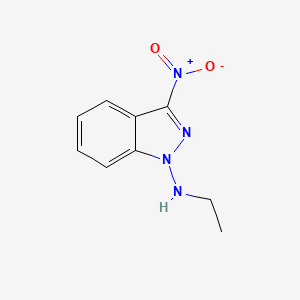![molecular formula C10H9N3S B14248597 Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- CAS No. 497883-94-0](/img/structure/B14248597.png)
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a methylthio group, linked to a propanedinitrile moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- typically involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with methylthiomalononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with a base like sodium ethoxide to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its ability to form colored compounds.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler compound with similar nitrile groups but lacking the pyrrole and methylthio substituents.
Vinylidene cyanide: Another compound with nitrile groups but different structural features.
Uniqueness
Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]- is unique due to its combination of a pyrrole ring and a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
497883-94-0 |
|---|---|
Formule moléculaire |
C10H9N3S |
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
2-[(5-methyl-1H-pyrrol-2-yl)-methylsulfanylmethylidene]propanedinitrile |
InChI |
InChI=1S/C10H9N3S/c1-7-3-4-9(13-7)10(14-2)8(5-11)6-12/h3-4,13H,1-2H3 |
Clé InChI |
LKQNBJBWXZWSKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1)C(=C(C#N)C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)


![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)


![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)


![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)

![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

